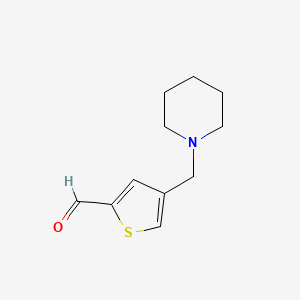

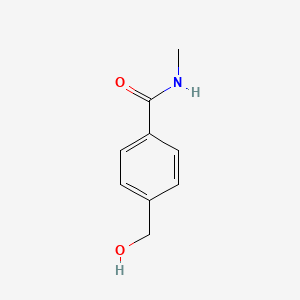

![molecular formula C11H14O3 B1627763 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane CAS No. 850348-72-0](/img/structure/B1627763.png)

2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane

Overview

Description

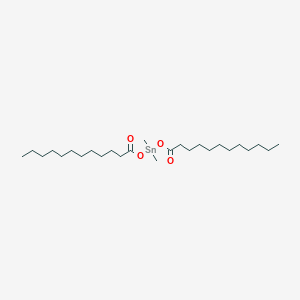

“2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Anisaldehyde propylene glycol acetal and Anis aldehydepropyleneglycol acetal 1 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a highly effective cyclic ketene acetal for radical ring-opening polymerization, was reported from three different acetal halides .

Molecular Structure Analysis

The molecular structure of “2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane” consists of a dioxolane ring attached to a methyl group and a phenoxymethyl group . The molecular weight of the compound is 194.2271 .

Scientific Research Applications

Solvent Applications

2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane: is structurally related to dioxolane, a solvent known for its use in various chemical reactions . Its unique structure could potentially make it a superior solvent for specialized organic reactions, particularly those sensitive to the electronic environment provided by the solvent.

Polymer Research

This compound can be used in polymer research, particularly in the synthesis of cyclic ketene acetals, which are valuable for controlling the radical ring-opening polymerization . This application is crucial for creating polymers with tunable degradability, a significant aspect of developing sustainable materials.

Flavour and Fragrance Industry

In the flavor and fragrance industry, related dioxolane compounds are used as intermediates to impart almond-like odors . The methyl-phenoxymethyl group in the compound could influence the odor profile, leading to the development of new fragrances.

Protecting Groups in Organic Synthesis

Dioxolanes serve as protecting groups for carbonyl compounds in organic synthesis . The specific structure of 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane may offer selective protection for sensitive aldehydes or ketones, which can be pivotal in complex synthetic routes.

Medicinal Chemistry

The dioxolane ring is a feature in some muscarinic acetylcholine receptor agonists . The addition of the 4-methyl-phenoxymethyl group could lead to new bioactive molecules with potential applications in treating neurological disorders.

Analytical Chemistry

In analytical chemistry, derivatives of dioxolane are used for gas chromatography as standards or to study reaction kinetics . The unique substituents on 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane could provide valuable insights into the behavior of similar compounds under various conditions.

Mechanism of Action

Target of Action

It’s structurally related to dioxolane compounds, which have been known to interact with various biological targets .

Mode of Action

It’s structurally similar to dioxolane compounds, which are known to interact with their targets through various mechanisms, including acting as a solvent, co-monomer in polyacetals, and in the protection and deprotection of carbonyls .

Biochemical Pathways

It’s structurally related to 2-methylene-4-phenyl-1,3-dioxolane (mpdl), a cyclic ketene acetal used for radical ring-opening polymerization . MPDL is employed as a controlling comonomer for nitroxide-mediated polymerization, producing well-defined, degradable PMMA-rich copolymers .

Result of Action

The related compound mpdl, when introduced into the polymethacrylate backbone, moderately affects the glass transition temperature compared to the poly(methyl methacrylate) homopolymer, while giving low molar mass degradation products after hydrolysis .

Action Environment

The related compound mpdl’s hydrolytic degradation can be tuned by varying the amount of mpdl in the monomer feed .

properties

IUPAC Name |

2-[(4-methylphenoxy)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9-2-4-10(5-3-9)14-8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAWSMFFPQVABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590064 | |

| Record name | 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane | |

CAS RN |

850348-72-0 | |

| Record name | 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

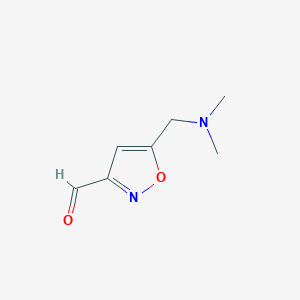

![1-{[(4-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627696.png)

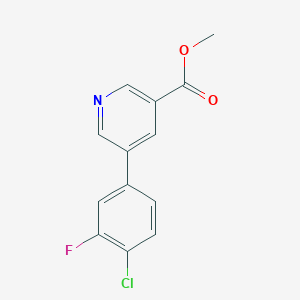

![tert-Butyl [2-amino-2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B1627697.png)

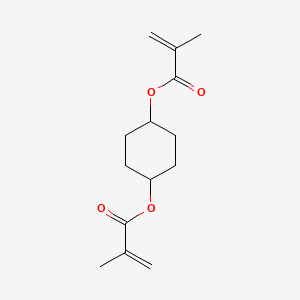

![5-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627699.png)

![N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1627701.png)